Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is a complex organic compound that features a combination of several functional groups, including a benzoate ester, a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compoundsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar in structure but lacks the piperidine and pyrrolidine rings.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Triazole-pyrimidine hybrids: Compounds with similar biological activities but different core structures.
Uniqueness
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
936447-32-4 |
---|---|
Molecular Formula |
C27H31F3N4O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl 4-[4-[3-[[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]carbamoyl]pyrrolidin-1-yl]piperidin-1-yl]benzoate |
InChI |
InChI=1S/C27H31F3N4O4/c1-38-26(37)18-5-7-22(8-6-18)33-13-10-23(11-14-33)34-12-9-19(17-34)25(36)31-16-24(35)32-21-4-2-3-20(15-21)27(28,29)30/h2-8,15,19,23H,9-14,16-17H2,1H3,(H,31,36)(H,32,35) |
InChI Key |
LYVWXUBITSZUQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)N3CCC(C3)C(=O)NCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.